4-(2-cyclododecylethanethioyl)morpholine
Description
4-(2-Cyclododecylethanethioyl)morpholine is a morpholine derivative characterized by a cyclododecyl group attached via an ethanethioyl (thioester) moiety at the 4-position of the morpholine ring. The compound’s structure combines the six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a bulky, hydrophobic cyclododecyl substituent. The cyclododecyl group’s large size and lipophilic nature likely influence its solubility, reactivity, and thermal stability compared to smaller substituents.
Properties
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHIZDYPANJYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-cyclododecylethanethioyl)morpholine with structurally analogous morpholine derivatives from published
Table 1: Structural and Functional Comparison of Morpholine Derivatives
Key Comparisons
Substituent Effects on Physicochemical Properties: Cyclododecylethanethioyl group: The bulky cyclododecyl moiety imparts significant hydrophobicity and steric hindrance, likely reducing solubility in polar solvents compared to smaller substituents like the cyclopentenyl group in or the methoxythiobenzoyl group in . Aminoethyl group (in ): Introduces basicity and reactivity due to the primary amine, contrasting with the thioester or aryl groups in other derivatives.
Thermal Stability and Volatility :
- The cyclopentenyl derivative has a relatively low boiling point (105–106°C at 12 mmHg), suggesting higher volatility than the cyclododecyl analog, which is expected to exhibit higher thermal stability due to its larger substituent.
In contrast, the cyclododecyl derivative’s applications remain speculative but could align with surfactant or polymer additive roles due to its lipophilicity. 4-(4-Methoxythiobenzoyl)morpholine and 2-(4-morpholinyl)ethanamine serve as intermediates, with the latter’s amine group enabling further functionalization in synthesis.
Analytical Characterization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
